1-{3-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone
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Overview
Description
1-{3-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 1-{3-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone typically involves the condensation of 5-methyl-4,5-dihydro-1,3-thiazole-2-amine with an appropriate acetophenone derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-{3-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with common reagents including halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-{3-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 1-{3-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring plays a crucial role in these interactions, as its aromaticity and electronic properties facilitate binding to target molecules .
Comparison with Similar Compounds
1-{3-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone can be compared with other thiazole-containing compounds, such as:
Thiazole: A simpler structure with similar aromatic properties.
Benzothiazole: Contains a fused benzene ring, offering different electronic and steric properties.
Thiazolidine: A saturated derivative with different reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14N2OS |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
1-[3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C12H14N2OS/c1-8-7-13-12(16-8)14-11-5-3-4-10(6-11)9(2)15/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
ZUYWXYROQFVDKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)NC2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
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